molecular formula C13H18INO2 B13080129 tert-Butyl 2-(iodomethyl)benzylcarbamate

tert-Butyl 2-(iodomethyl)benzylcarbamate

Cat. No.: B13080129
M. Wt: 347.19 g/mol
InChI Key: OPEZNSMAGCQRRT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(iodomethyl)benzylcarbamate is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates two key functional features: a tert-butyloxycarbonyl (Boc) protected amine and a benzyl group with a reactive iodomethyl handle . The Boc carbamate group is a cornerstone in organic synthesis, widely employed as a protecting group for amines due to its stability under a range of reaction conditions and its selective removability . This allows researchers to strategically build complex molecules, such as peptide mimetics, where the carbamate group itself can serve as a stable amide bond surrogate to enhance metabolic stability and membrane permeability of potential therapeutic agents . The presence of the iodomethyl group on the benzyl ring makes this compound a versatile electrophilic building block. The iodine atom is an excellent leaving group, enabling this molecule to participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions. This reactivity facilitates the introduction of the substituted benzylcarbamate moiety into larger molecular architectures, enabling structure-activity relationship (SAR) studies or the synthesis of targeted inhibitors. Recent scientific advances have revealed that drug-like small molecules featuring primary amine groups can be direct substrates for ubiquitination by E3 ubiquitin ligases, transforming them into novel chemical probes . While the protected amine in this specific compound requires deprotection to function as a ubiquitination site, its structure positions it as a potential precursor for the development of such innovative chemical tools. As a result, this compound is a valuable reagent for synthetic chemists and medicinal chemists, with specific research applications in the synthesis of enzyme inhibitors, the construction of compound libraries for screening, and the exploration of new chemical modalities in chemical biology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

tert-butyl N-[[2-(iodomethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

OPEZNSMAGCQRRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(iodomethyl)benzylcarbamate typically involves the reaction of 2-(iodomethyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(iodomethyl)benzylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions yield various substituted benzylcarbamates.
  • Oxidation reactions produce benzylcarbamate derivatives with carbonyl functionalities.
  • Reduction reactions result in methyl-substituted benzylcarbamates.

Scientific Research Applications

Chemistry: tert-Butyl 2-(iodomethyl)benzylcarbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates .

Biology and Medicine: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(iodomethyl)benzylcarbamate involves its ability to act as a precursor for various functional groups. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is harnessed in the synthesis of complex molecules and intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Benzylcarbamates

The reactivity, stability, and applications of benzylcarbamates are highly dependent on substituents. Below is a comparative analysis of tert-Butyl 2-(iodomethyl)benzylcarbamate and its closest analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS No. Substituent Similarity Index Key Properties/Applications
This compound 175531-13-2* Iodomethyl (2-position) - High reactivity in SN2 reactions; used in radiopharmaceuticals
tert-Butyl 2-methylbenzylcarbamate 138350-83-1 Methyl (2-position) 0.96 Lower reactivity; used as stable intermediates in peptide synthesis
tert-Butyl 2-(bromomethyl)benzylcarbamate 175531-13-2 Bromomethyl (2-position) - Moderate leaving group ability; cost-effective alternative to iodo derivatives
tert-Butyl 2-Boc-aminobenzylcarbamate 263403-72-1 Boc-amine (2-position) 0.97 Dual Boc protection; enhanced stability in acidic conditions
tert-Butyl 4-(boronate)benzylcarbamate 1035235-26-7 Boronate (4-position) 0.87 Suzuki-Miyaura coupling applications; limited thermal stability

*Note: CAS 175531-13-2 is listed in as tert-Butyl 2-(bromomethyl)benzylcarbamate, but iodomethyl derivatives often share analogous CAS structures.

Physical and Stability Profiles

  • Molecular Weight and Solubility : The iodine atom increases molecular weight (e.g., ~325 g/mol for iodomethyl vs. ~265 g/mol for bromomethyl), reducing solubility in polar solvents.
  • Stability : Iodo compounds are light-sensitive and may require amber storage vials. In contrast, Boc-protected amines (e.g., CAS 263403-72-1) exhibit greater thermal stability .

Commercial Availability and Cost

  • Pricing: Bromo and methyl derivatives are more economical (e.g., ~¥3,868 for bromo vs. ~¥7,225 for iodo per gram) due to iodine’s higher cost and handling requirements .
  • Synthetic Accessibility : Iodo derivatives often require halogen-exchange reactions (e.g., Finkelstein reaction) from bromo precursors, adding synthetic steps .

Pharmaceutical Intermediate

Its bromo analogue is less favored in this niche due to inferior leaving-group performance .

Limitations

  • Decomposition Risks : Prolonged exposure to light or nucleophiles can degrade the iodomethyl group, necessitating stringent storage conditions .
  • Toxicity : Iodo compounds may pose higher toxicity compared to bromo or methyl analogues, requiring enhanced safety protocols .

Biological Activity

Tert-Butyl 2-(iodomethyl)benzylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, antitubercular effects, and other pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical formula and structure, which includes a tert-butyl group, an iodomethyl substituent, and a benzyl carbamate moiety. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of tert-butyl carbamates exhibit significant antibacterial properties. For instance, a study synthesized various tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives, which were evaluated against several bacterial strains including E. coli, M. luteus, and B. cereus. The results indicated that certain compounds showed high antibacterial activity with minimal toxicity .

Table 1: Antibacterial Activity of Tert-Butyl Carbamate Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli12.5
Compound BM. luteus6.25
Compound CB. cereus25

Antitubercular Activity

In another study focusing on carbamate derivatives, it was found that specific tert-butyl carbamates exhibited potent inhibitory activity against Mycobacterium tuberculosis strains. The minimal inhibitory concentrations (MICs) ranged from 0.625 to 6.25 µg/mL, indicating their potential as new antitubercular agents .

Table 2: Antitubercular Activity of Selected Compounds

CompoundMIC (µg/mL)CLogP
Compound D0.6254.53
Compound E24.41
Compound F84.38

The mechanism by which tert-butyl carbamates exert their antibacterial and antitubercular effects is not fully elucidated but may involve the inhibition of key bacterial enzymes or interference with cell wall synthesis. The structural features such as hydrophobic moieties appear to enhance their activity against pathogenic bacteria.

Case Studies

Several studies have highlighted the biological efficacy of tert-butyl carbamate derivatives:

  • Study on Antibacterial Efficacy : A series of compounds were synthesized and screened for their antibacterial properties using microdilution broth susceptibility assays, revealing several candidates with superior activity against E. coli and other strains .
  • Antitubercular Screening : Compounds were tested against both virulent and multidrug-resistant strains of M. tuberculosis, showcasing the potential for developing new treatments for tuberculosis .

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